3-phenyl-6-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}pyrrolidin-3-yl)methoxy]pyridazine
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Overview
Description
3-phenyl-6-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}pyrrolidin-3-yl)methoxy]pyridazine is a novel chemical compound known for its potential applications in various fields, particularly in medicinal chemistry and materials science. Its unique structure features multiple functional groups, which contribute to its reactivity and versatility in chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-6-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}pyrrolidin-3-yl)methoxy]pyridazine involves several key steps:
Formation of 5-(trifluoromethyl)-1,3,4-oxadiazole: : This intermediate can be synthesized via the reaction of a suitable precursor, such as 5-(trifluoromethyl)-1,2,4-oxadiazole, with hydrazine hydrate.
Preparation of pyrrolidine derivative: : The pyrrolidine ring can be formed through the cyclization of appropriate amine precursors.
Coupling reactions: : The final step involves coupling the oxadiazole intermediate with the pyrrolidine derivative and subsequently attaching it to the phenyl-pyridazine scaffold under specific reaction conditions such as high temperature and catalytic amounts of a coupling agent like EDCI (N-Ethyl-N'-(3-dimethylaminopropyl) carbodiimide).
Industrial Production Methods
For industrial-scale production, continuous flow chemistry might be employed to ensure consistent yields and scalability. High-pressure reactors and automated monitoring systems are often used to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidative transformations, which may involve the oxidation of the pyridazine ring.
Reduction: : Selective reduction reactions can be performed on the pyrrolidinyl moiety.
Substitution: : Nucleophilic and electrophilic substitution reactions are common, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C).
Substitution: : Reagents such as sodium hydride (NaH) and alkyl halides are often used for substitution reactions.
Major Products Formed
The products formed depend on the type of reaction. For example, oxidation could yield hydroxylated derivatives, while reduction could produce simpler aliphatic chains or amine derivatives.
Scientific Research Applications
Chemistry
The compound serves as a building block for creating more complex molecules, owing to its diverse functional groups which allow for numerous chemical transformations.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity, helping to design drugs with improved efficacy and reduced side effects.
Medicine
Its potential medicinal applications include use as a lead compound for developing new pharmaceuticals targeting specific pathways or receptors, particularly those involving nitrogen-containing heterocycles.
Industry
In industrial applications, the compound's stability and reactivity make it suitable for use in the synthesis of advanced materials, such as polymers and specialty coatings.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and oxadiazole groups contribute to the compound's binding affinity and selectivity. The exact pathways involved are often studied using techniques such as X-ray crystallography and molecular docking.
Comparison with Similar Compounds
3-phenyl-6-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}pyrrolidin-3-yl)methoxy]pyridazine stands out due to its unique combination of functional groups, which confer distinct reactivity and potential applications. Similar compounds include:
3-phenyl-6-[(1-{[5-methyl-1,3,4-oxadiazol-2-yl]methyl}pyrrolidin-3-yl)methoxy]pyridazine: : Lacks the trifluoromethyl group, resulting in different reactivity.
3-phenyl-6-[(1-{[5-trifluoromethyl-1,2,4-triazol-2-yl]methyl}pyrrolidin-3-yl)methoxy]pyridazine: : Contains a triazole ring instead of oxadiazole, altering its biological activity.
By highlighting the distinct structural features and the resultant properties, this compound can be better understood in the context of its peers in the chemical and pharmaceutical landscapes.
Properties
IUPAC Name |
2-[[3-[(6-phenylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N5O2/c20-19(21,22)18-26-25-17(29-18)11-27-9-8-13(10-27)12-28-16-7-6-15(23-24-16)14-4-2-1-3-5-14/h1-7,13H,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUXPJKOGKDRLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1COC2=NN=C(C=C2)C3=CC=CC=C3)CC4=NN=C(O4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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